molecular formula C12H10ClFN2OS B5359463 N-(3-chloro-4-fluorophenyl)-N'-(2-thienylmethyl)urea

N-(3-chloro-4-fluorophenyl)-N'-(2-thienylmethyl)urea

Numéro de catalogue B5359463
Poids moléculaire: 284.74 g/mol
Clé InChI: BHXSMCFEUAGXFS-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(3-chloro-4-fluorophenyl)-N'-(2-thienylmethyl)urea, commonly known as Sunitinib, is a small molecule inhibitor of receptor tyrosine kinases (RTKs). It was first synthesized in 1998 by Pfizer, Inc. and was approved by the FDA in 2006 for the treatment of renal cell carcinoma and gastrointestinal stromal tumors. Since then, it has been extensively studied for its potential use in the treatment of various other cancers.

Mécanisme D'action

Sunitinib inhibits the activity of multiple N-(3-chloro-4-fluorophenyl)-N'-(2-thienylmethyl)urea, including vascular endothelial growth factor receptor (VEGFR), platelet-derived growth factor receptor (PDGFR), and stem cell factor receptor (KIT). By inhibiting these receptors, Sunitinib blocks the downstream signaling pathways that promote tumor growth and angiogenesis. Sunitinib has also been shown to inhibit other cellular processes, such as autophagy and DNA repair, which may contribute to its anti-cancer effects.
Biochemical and Physiological Effects
Sunitinib has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit angiogenesis, and reduce tumor growth in preclinical models. Sunitinib has also been shown to have anti-inflammatory effects and to modulate the immune system by inhibiting the activity of regulatory T cells. Additionally, Sunitinib has been shown to have effects on the cardiovascular system, including hypertension and cardiotoxicity.

Avantages Et Limitations Des Expériences En Laboratoire

Sunitinib has several advantages for use in lab experiments. It is a well-characterized small molecule inhibitor with a known mechanism of action. It has been extensively studied in preclinical models and has been shown to have anti-cancer effects in a variety of cancer types. However, there are also limitations to the use of Sunitinib in lab experiments. It is a potent inhibitor of multiple N-(3-chloro-4-fluorophenyl)-N'-(2-thienylmethyl)urea, which may make it difficult to determine the specific effects of inhibition of a single receptor. Additionally, Sunitinib has been shown to have off-target effects, which may complicate interpretation of results.

Orientations Futures

There are several potential future directions for research on Sunitinib. One area of focus is the development of new formulations or delivery methods that may improve its efficacy and reduce toxicity. Another area of focus is the identification of biomarkers that may predict response to Sunitinib treatment, which could help to guide patient selection and improve outcomes. Additionally, there is ongoing research to identify new targets for Sunitinib inhibition and to develop combination therapies that may enhance its anti-cancer effects.

Méthodes De Synthèse

The synthesis of Sunitinib involves the reaction of 3-chloro-4-fluoroaniline with 2-thienylmethylisocyanide to form the corresponding urea derivative. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide. The product is then purified using column chromatography to obtain pure Sunitinib.

Applications De Recherche Scientifique

Sunitinib has been extensively studied for its potential use in the treatment of various cancers, including renal cell carcinoma, gastrointestinal stromal tumors, pancreatic cancer, breast cancer, and others. It works by inhibiting the activity of N-(3-chloro-4-fluorophenyl)-N'-(2-thienylmethyl)urea, which are involved in the growth and proliferation of cancer cells. Sunitinib has been shown to induce apoptosis (programmed cell death) in cancer cells and to inhibit angiogenesis (the formation of new blood vessels), which is necessary for the growth and spread of tumors.

Propriétés

IUPAC Name

1-(3-chloro-4-fluorophenyl)-3-(thiophen-2-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClFN2OS/c13-10-6-8(3-4-11(10)14)16-12(17)15-7-9-2-1-5-18-9/h1-6H,7H2,(H2,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHXSMCFEUAGXFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CNC(=O)NC2=CC(=C(C=C2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClFN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.